LL-37 FK-13

Description

Properties

bioactivity |

Antibacterial, Anticancer |

|---|---|

sequence |

FKRIVQRIKDFLR |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the LL-37 Peptide and its FK-13 Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system, offering a first line of defense against a wide array of pathogens.[1][2] It is the only cathelicidin found in humans and is expressed by various cells, including neutrophils, macrophages, and epithelial cells in tissues like the skin, lungs, and gastrointestinal tract.[3][4][5] Derived from the 18-kDa precursor protein hCAP-18 (human cationic antimicrobial protein 18) through proteolytic cleavage, LL-37 is a 37-amino acid, amphipathic, and cationic peptide.[3][6] Its multifaceted activities extend beyond direct microbial killing to include immunomodulation, wound healing, and angiogenesis.[1][6][7]

However, the therapeutic potential of the full-length LL-37 peptide is hampered by several limitations, including high manufacturing costs, potential for high toxicity to human cells, and susceptibility to proteolytic degradation.[3][8] This has spurred research into shorter, active fragments of LL-37 that may retain or even enhance specific biological activities while minimizing undesirable properties. One of the most studied fragments is FK-13, which corresponds to residues 17-29 of LL-37.[6][9] This fragment is considered part of the core antimicrobial region of the parent peptide.[8][10][11]

This technical guide provides a comprehensive analysis of the relationship between LL-37 and its FK-13 fragment, focusing on their comparative biological activities, mechanisms of action, and potential as therapeutic agents. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a resource for researchers in the field.

Physicochemical Properties

The fundamental differences in the physical and chemical characteristics of LL-37 and FK-13 underpin their distinct biological activities. LL-37 is a larger peptide with a higher net positive charge, contributing to its broad-spectrum activity. FK-13, being a smaller fragment, offers potential advantages in terms of synthesis cost and potentially altered cytotoxicity.[12]

| Property | LL-37 | FK-13 |

| Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | FKRIVQRIKDFLR |

| Residue Number | 37 | 13 |

| Molecular Weight (Da) | ~4493.3 | 1719.11[11] |

| Net Charge (at pH 7.4) | +6 | +5 |

| Structure | Amphipathic α-helix[13] | Predicted α-helical content of ~84.6%[13] |

| Synonyms | hCAP-18 (C-terminal fragment) | LL-37 (17-29), hCAP18 (150-162)[11] |

Comparative Biological Activity

Antimicrobial Activity

Both LL-37 and FK-13 exhibit antimicrobial properties, but their efficacy varies significantly depending on the microbial species. LL-37 generally has moderate to broad activity against numerous Gram-positive and Gram-negative bacteria.[3] In contrast, FK-13's activity is more variable, in some cases showing reduced efficacy compared to the parent peptide, while in others, particularly in synergistic combinations, it shows promise.[12][14][15] For instance, some studies report that LL-37 is not effective against MRSA strains, whereas FK-13, especially in combination with conventional antibiotics like penicillin G and ampicillin, can significantly reduce their minimum inhibitory concentrations (MICs).[12]

| Organism | Peptide | MIC (µg/mL) | MIC (µM) | Reference |

| S. aureus (MRSA 43300) | LL-37 | >512 | >128 | [12] |

| FK-13 | 75 to >300 | - | [14] | |

| E. coli | FK-13 | - | 14.1 | [13] |

| C. albicans | FK-13 | - | 28.1 | [13] |

| T. vaginalis (sensitive) | LL-37 | - | IC50: ~15 | [16] |

| FK-13 | - | IC50: ~7.5 | [16] | |

| T. vaginalis (resistant) | LL-37 | - | IC50: ~12.5 | [16] |

| FK-13 | - | IC50: ~6 | [16] |

Note: Direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.[17]

Cytotoxicity and Hemolytic Activity

A critical factor in the development of antimicrobial peptides as therapeutics is their selectivity for microbial cells over host cells. High cytotoxicity can limit clinical applications. Truncating LL-37 to fragments like FK-13 is a strategy aimed at reducing this toxicity.[9] Studies have shown that FK-13 can display antibacterial activity with minimal toxicity towards human cells.[14][18] Analogs of FK-13 have also been developed that show high cell selectivity and retain anti-inflammatory activity.[8]

| Peptide | Cell Type | Assay | Result | Reference |

| FK-13 Analogs | Human erythrocytes | Hemolysis | No detectable hemolytic activity | [9] |

| GF-17 (LL-37 fragment) | Human lung epithelial cells | Cytotoxicity | No significant difference from LL-37 | [19] |

| FK-16 (LL-37 fragment) | NIH-3T3 fibroblasts | Cytotoxicity | Non-toxic below 150 µg/mL | [18][20] |

Anti-inflammatory and Immunomodulatory Activity

LL-37 is a potent immunomodulator with both pro- and anti-inflammatory effects.[3][21] It can suppress inflammatory responses induced by bacterial components like lipopolysaccharide (LPS) through the activation of TLR2 and TLR4.[22] This is achieved by LL-37's ability to bind directly to LPS, preventing it from interacting with its receptors.[22] Conversely, LL-37 can enhance signaling through nucleic acid-sensing TLRs (TLR3, 7, 8, and 9) by protecting nucleic acids from degradation and facilitating their delivery to endosomal compartments.[22][23]

The FK-13 fragment has been shown to have nearly lost its ability to bind LPS on its own. However, analogs of FK-13 have been engineered to have a high LPS-binding ability and retain anti-inflammatory properties.[24] This demonstrates the potential to fine-tune the immunomodulatory activities of LL-37 fragments through targeted amino acid substitutions.

Mechanism of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of LL-37 and its fragments is the disruption of microbial cell membranes.[3][6] Their cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the peptides insert into the membrane, leading to pore formation, increased permeability, and ultimately cell lysis.[3][8] Beyond membrane disruption, LL-37 can also translocate into the cytoplasm and interfere with intracellular processes.[3]

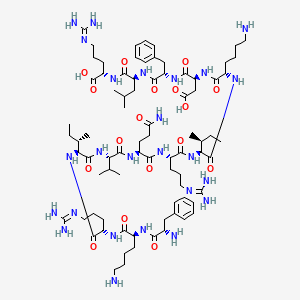

Caption: Antimicrobial mechanism of LL-37 and its fragments.

Immunomodulatory Signaling Pathways

LL-37's immunomodulatory effects are complex and receptor-mediated. It can interact with several receptors on host cells, including G-protein coupled receptors (GPCRs) like formyl peptide receptor like-1 (FPRL1), and purinergic receptors like P2X7, to trigger downstream signaling cascades.[6][23] For example, activation of the P2X7 receptor can lead to inflammasome activation and the release of pro-inflammatory cytokines IL-1β and IL-18.[23]

LL-37 also modulates Toll-like Receptor (TLR) signaling. It can inhibit TLR4 signaling by sequestering LPS, thereby exerting an anti-inflammatory effect.[23][25] Conversely, it can enhance TLR3 signaling in response to viral dsRNA by facilitating its uptake into endosomes.[22][25]

Caption: Dual modulatory role of LL-37 on TLR signaling.

Experimental Protocols

Peptide Synthesis

LL-37, FK-13, and their analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final peptide product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[19]

Protocol:

-

Microorganism Preparation: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (microorganisms with no peptide) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in a clear well. Alternatively, read the absorbance at 600 nm using a microplate reader.[19]

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.[26][27]

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight to allow for attachment.[19][27]

-

Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test peptide.

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).[27]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Conclusion and Future Directions

The relationship between LL-37 and its FK-13 fragment highlights a key strategy in antimicrobial peptide development: the optimization of natural sequences to enhance therapeutic potential. While LL-37 possesses a broad range of beneficial activities, its drawbacks necessitate the exploration of smaller, more targeted derivatives. FK-13 represents a foundational fragment from which numerous analogs with improved properties, such as increased cell selectivity and potent synergistic effects with traditional antibiotics, have been developed.[8][24]

Future research should continue to focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the FK-13 sequence to further dissect the contributions of individual residues to antimicrobial, anti-inflammatory, and cytotoxic activities.

-

In Vivo Efficacy: Moving beyond in vitro studies to evaluate the most promising FK-13 analogs in relevant animal models of infection and inflammation.

-

Delivery Systems: Developing novel formulation and delivery strategies to improve the stability and bioavailability of these peptide-based therapeutics.

By leveraging the knowledge gained from the natural template of LL-37, researchers can continue to engineer fragments like FK-13 into next-generation therapeutic agents to combat antibiotic resistance and modulate immune responses.

References

- 1. polarispeptides.com [polarispeptides.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Cathelicidin LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cpcscientific.com [cpcscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections [mdpi.com]

- 15. Combined antimicrobial activity of short peptide and phage-derived endolysin against antibiotic-resistant Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. invivogen.com [invivogen.com]

- 23. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. article.imrpress.com [article.imrpress.com]

- 25. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FK-13: A Bioactive Peptide Fragment of Human Cathelicidin LL-37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide fragment FK-13, derived from the human cathelicidin antimicrobial peptide LL-37. This document details its amino acid sequence, summarizes its biological activities with quantitative data, provides detailed experimental protocols for its study, and illustrates relevant signaling pathways.

Sequence of FK-13

FK-13 is a 13-amino acid peptide fragment corresponding to residues 17-29 of the human cathelicidin LL-37.[1][2] The full sequence of LL-37 is LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES.[2][3]

The specific amino acid sequence of FK-13 is:

-

One-Letter Code: FKRIVQRIKDFLR

-

Three-Letter Code: Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg

Quantitative Biological Activity of FK-13 and its Analogs

FK-13 has been identified as a core antimicrobial region of LL-37 and has been the subject of various studies to evaluate its efficacy and potential for therapeutic development.[1] Below are tables summarizing the quantitative data on its antimicrobial, anti-biofilm, and cytotoxic activities.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Peptide/Analog | Target Organism | MIC (µg/mL) | MIC (µM) | Citation(s) |

| FK-13 | Escherichia coli | >512 | 14.1 | [4][5] |

| Staphylococcus aureus | >512 | 14.1 | [4][5] | |

| Candida albicans | - | 28.1 | [5] | |

| Methicillin-resistantS. aureus (MRSA) | >512 | - | [4] | |

| Multidrug-resistantP. aeruginosa (MDRPA) | - | - | [1] | |

| Vancomycin-resistantEnterococcus (VREF) | - | - | [1] | |

| FK-13-a1 (analog) | MRSA | - | - | [1] |

| MDRPA | - | - | [1] | |

| VREF | - | - | [1] | |

| FK-13-a7 (analog) | MRSA | - | - | [1] |

| MDRPA | - | - | [1] | |

| VREF | - | - | [1] |

Table 2: Anti-Biofilm Activity

| Peptide/Analog | Target Organism | Concentration | Biofilm Reduction (%) | Citation(s) |

| FK-13-a1 (analog) | P. aeruginosa | Not Specified | More effective than LL-37 | [1] |

| FK-13-a7 (analog) | P. aeruginosa | Not Specified | More effective than LL-37 | [1] |

Table 3: Cytotoxicity and Therapeutic Index

| Peptide/Analog | Cell Line | IC50/LD50 (µM) | Therapeutic Index | Citation(s) |

| FK-13-a1 (analog) | Not Specified | Not Specified | 6.3-fold > LL-37 | [1] |

| FK-13-a7 (analog) | Not Specified | Not Specified | 2.3-fold > LL-37 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of FK-13.

Solid-Phase Peptide Synthesis (SPPS) of FK-13

Principle: This method allows for the stepwise synthesis of a peptide chain on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents: DMF, Dichloromethane (DCM)

-

Automated or manual peptide synthesizer

Protocol:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the FK-13 sequence (Arg, Leu, Phe, Asp, Lys, Ile, Arg, Gln, Val, Ile, Arg, Lys, Phe).

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the synthesized FK-13 are confirmed by analytical RP-HPLC and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[6]

Materials:

-

FK-13 peptide stock solution

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into CAMHB and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]

-

Peptide Dilution: A serial two-fold dilution of the FK-13 peptide is prepared in CAMHB in the 96-well plate.

-

Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions.

-

Controls: A positive control (bacteria in broth without peptide) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of FK-13 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

SYTOX™ Green Uptake Assay for Membrane Permeabilization

Principle: SYTOX™ Green is a fluorescent dye that cannot penetrate intact bacterial cell membranes. When the membrane is compromised by an antimicrobial peptide, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[7]

Materials:

-

FK-13 peptide

-

Bacterial suspension

-

SYTOX™ Green dye

-

Buffer (e.g., PBS or HEPES)

-

Fluorometer or fluorescence microplate reader

Protocol:

-

Bacterial Preparation: Bacteria are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in buffer to a specific optical density.

-

Dye Incubation: The bacterial suspension is incubated with a low concentration of SYTOX™ Green (e.g., 1-5 µM) in the dark for a short period to allow for stabilization.

-

Fluorescence Measurement: The baseline fluorescence is measured.

-

Peptide Addition: FK-13 is added to the bacterial suspension at various concentrations.

-

Kinetic Reading: The fluorescence intensity is monitored over time. A rapid increase in fluorescence indicates membrane permeabilization.

-

Controls: A positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (untreated cells) are included.

Membrane Depolarization Assay

Principle: This assay uses a voltage-sensitive dye, such as DiSC3(5), to monitor changes in the bacterial membrane potential. In polarized cells, the dye is taken up and its fluorescence is quenched. Depolarization of the membrane by an antimicrobial peptide leads to the release of the dye and a subsequent increase in fluorescence.

Materials:

-

FK-13 peptide

-

Bacterial suspension

-

DiSC3(5) dye

-

Buffer (e.g., HEPES with glucose)

-

Fluorometer or fluorescence microplate reader

Protocol:

-

Bacterial Preparation: Similar to the SYTOX™ Green assay, bacteria are grown, harvested, washed, and resuspended in buffer.

-

Dye Loading: The bacterial suspension is incubated with DiSC3(5) until a stable, quenched fluorescence signal is achieved, indicating dye uptake into the polarized cells.

-

Peptide Addition: FK-13 is added to the dye-loaded bacterial suspension.

-

Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

-

Controls: A positive control (e.g., a protonophore like CCCP) and a negative control (untreated cells) are included.

Signaling Pathways and Mechanisms of Action

The primary antimicrobial mechanism of FK-13 and similar cationic antimicrobial peptides is believed to be the direct disruption of microbial cell membranes, leading to permeabilization, depolarization, and cell death. The experimental workflows to determine this are outlined above.

While the direct signaling pathways modulated by the smaller FK-13 fragment are not as extensively studied as those of its parent peptide, LL-37, it is understood that LL-37 has broad immunomodulatory functions. LL-37 can interact with various host cell receptors and modulate inflammatory responses. It is plausible that FK-13 may retain some of these immunomodulatory capabilities.

LL-37 Immunomodulatory Signaling

LL-37 can influence immune responses through several pathways:

-

Toll-Like Receptor (TLR) Modulation: LL-37 can bind to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), preventing their interaction with TLR4 and TLR2, respectively, thereby dampening the inflammatory response. Conversely, it can form complexes with self-DNA and self-RNA, leading to the activation of TLR9 and TLR7/8, which can drive pro-inflammatory responses in certain contexts like psoriasis.[2]

-

Receptor Tyrosine Kinase Activation: LL-37 can activate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling cascades that promote cell proliferation and wound healing.[2]

-

G-Protein Coupled Receptor (GPCR) Signaling: LL-37 can act as a ligand for formyl peptide receptors (FPRs), which are involved in chemotaxis and the recruitment of immune cells to sites of infection.[2]

-

P2X7 Receptor Interaction: LL-37 can modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.[8]

Below are Graphviz diagrams illustrating a general experimental workflow for assessing membrane disruption and the known immunomodulatory signaling pathways of the parent peptide, LL-37.

Caption: Workflow for FK-13 synthesis and functional characterization.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sytox green uptake assay. [bio-protocol.org]

- 8. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FK-13: A Promising Antimicrobial and Immunomodulatory Peptide Fragment

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-13 is a 13-amino acid, C-terminally amidated peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37, spanning residues 17-29. As the core antimicrobial region of LL-37, FK-13 exhibits a broad spectrum of activity against various pathogens, including antibiotic-resistant strains. Its mechanism of action primarily involves the disruption of microbial cell membrane integrity. Beyond its direct antimicrobial effects, FK-13 and its analogs have demonstrated immunomodulatory properties, influencing inflammatory responses. With a smaller size and potentially lower cytotoxicity compared to its parent peptide, FK-13 presents a compelling candidate for the development of novel anti-infective and anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of FK-13, including its quantitative bioactivity, detailed experimental protocols for its evaluation, and an exploration of its known signaling pathways.

Core Properties of FK-13

-

Sequence: H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-OH[1]

-

One-Letter Sequence: FKRIVQRIKDFLR[1]

-

Molecular Formula: C₈₀H₁₃₅N₂₅O₁₇[1]

-

Molecular Weight: 1719.11 g/mol [1]

-

Synonyms: Cationic Antimicrobial Protein 18 (150-162) (human), hCAP18 (150-162), LL-37 (17-29)[1]

Quantitative Data

Table 1: Antimicrobial Activity of FK-13 and Analogs (Minimum Inhibitory Concentration - MIC)

| Organism | Strain | FK-13 (µg/mL) | FK-13-a1 (µg/mL) | FK-13-a7 (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 4 | - | - | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | T144 | 4 | - | - | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | >512 | - | - | [3] |

| Escherichia coli | ATCC 25922 | 75-300 | - | - | [4] |

| Escherichia coli | B2 | 8 | - | - | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | 75-300 | - | - | [4] |

| Klebsiella pneumoniae | ATCC 700603 | 16 | - | - | [2] |

| Vancomycin-resistant Enterococcus faecium (VREF) | - | - | Potent Activity | Potent Activity | [5] |

| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | - | - | Potent Activity | Potent Activity | [5] |

Note: Analogs FK-13-a1 and FK-13-a7 have shown more potent activity against resistant strains like MRSA, MDRPA, and VREF compared to LL-37.[5]

Table 2: Cytotoxicity and Therapeutic Index

| Peptide | Hemolytic Activity (at 128 µg/mL) | Cytotoxicity (BJ Fibroblasts) | Therapeutic Index (vs. LL-37) | Reference |

| FK-13 | ≤2% | Low | - | [2] |

| FK-13-a1 | - | High Cell Selectivity | 6.3-fold higher | [5] |

| FK-13-a7 | - | High Cell Selectivity | 2.3-fold higher | [5] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of FK-13 against a target microorganism.

-

Preparation of Bacterial Inoculum:

-

Culture bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

-

Peptide Preparation:

-

Prepare a stock solution of FK-13 in sterile water or a suitable solvent.

-

Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.

-

-

Incubation:

-

Add the bacterial inoculum to each well containing the diluted peptide.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of FK-13 to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye SYTOX Green.

-

Bacterial Preparation:

-

Harvest mid-logarithmic phase bacteria by centrifugation.

-

Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).

-

-

Assay Setup:

-

In a 96-well black plate, add the bacterial suspension.

-

Add SYTOX Green to a final concentration of 1-5 µM.

-

Record the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

-

-

Peptide Addition and Measurement:

-

Add varying concentrations of FK-13 to the wells.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

-

Membrane Depolarization Assay (DiSC₃-5)

This assay measures the dissipation of the bacterial membrane potential upon treatment with FK-13 using the voltage-sensitive dye DiSC₃-5.

-

Bacterial Preparation:

-

Grow bacteria to the mid-logarithmic phase, harvest, and wash.

-

Resuspend the cells in a buffer containing a low concentration of potassium ions (e.g., 5 mM HEPES).

-

-

Dye Loading:

-

Add DiSC₃-5 (typically 1-2 µM) to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

-

Assay Measurement:

Checkerboard Assay for Synergy

This method evaluates the synergistic antimicrobial effect of FK-13 in combination with conventional antibiotics.

-

Plate Setup:

-

Inoculation and Incubation:

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[8]

-

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of FK-13 is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.

Anti-inflammatory Signaling

While the specific anti-inflammatory signaling pathways of FK-13 are not as extensively characterized as those of the full-length LL-37, it is understood that LL-37 and its fragments can modulate the host immune response. A key interaction is with bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.

Experimental Workflow Diagrams

Workflow for MIC Determination

Workflow for Membrane Permeabilization Assay

Conclusion and Future Directions

FK-13, a core fragment of LL-37, demonstrates significant potential as a lead compound for the development of new antimicrobial and anti-inflammatory agents. Its potent activity against a range of bacteria, including resistant strains, coupled with a favorable cytotoxicity profile, makes it an attractive alternative to conventional antibiotics. The detailed protocols provided in this guide offer a framework for the consistent and reproducible evaluation of FK-13 and its analogs.

Future research should focus on a more in-depth elucidation of the specific signaling pathways modulated by FK-13 in host cells to fully understand its immunomodulatory effects. Further optimization of its structure to enhance stability, bioavailability, and therapeutic index will be crucial for its translation into clinical applications. The synergistic effects of FK-13 with existing antibiotics also warrant further investigation as a strategy to combat multidrug resistance.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Evaluation of the Antibacterial Potential of Two Short Linear Peptides YI12 and FK13 against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Cytoplasmic membrane depolarization (DiSC3-5) assay. [bio-protocol.org]

- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Unveiling the Potential of FK-13: A Technical Guide to a Promising Antimicrobial and Anti-inflammatory Peptide

For Immediate Release

This technical guide provides a comprehensive overview of the FK-13 peptide, a promising biomolecule with significant antimicrobial and anti-inflammatory properties. Addressed to researchers, scientists, and drug development professionals, this document delves into the discovery, mechanism of action, and therapeutic potential of FK-13 and its analogs.

Introduction: The Emergence of a Potent LL-37 Derivative

FK-13 is a 13-amino acid peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37, specifically corresponding to residues 17-29.[1][2] The discovery of FK-13 was driven by the need to overcome the limitations of its parent peptide, LL-37, which, despite its potent biological activities, possesses high cytotoxicity and production costs.[1] Researchers identified FK-13 as a core antimicrobial region of LL-37, exhibiting significant biological activity in a more compact and potentially safer form.[1][3]

The amino acid sequence of FK-13 is: F-K-R-I-V-Q-R-I-K-D-F-L-R .[2]

Mechanism of Action: Disrupting the Microbial Fortress

The primary mechanism of action for FK-13 and its analogs is the disruption of microbial cell membranes.[1] This process involves an initial electrostatic interaction with the negatively charged components of the bacterial membrane, followed by the insertion of the peptide into the lipid bilayer. This insertion leads to membrane permeabilization and depolarization, ultimately causing leakage of intracellular contents and cell death.[1]

Signaling Pathway: Membrane Permeabilization

The interaction of FK-13 with the bacterial membrane and subsequent disruption can be visualized as a direct signaling cascade leading to cell death.

Caption: Signaling pathway of FK-13 leading to bacterial cell death.

Antimicrobial Activity: A Broad Spectrum of Efficacy

FK-13 and its analogs have demonstrated potent antimicrobial activity against a wide range of pathogens, including antibiotic-resistant strains.[1] Analogs such as FK-13-a1 and FK-13-a7 have been specifically engineered to enhance their therapeutic index, showing increased potency against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of FK-13 and its analogs against various microbial strains.

| Peptide | Organism | MIC (μM) | Reference |

| FK-13 | Staphylococcus aureus | 14.1 | [4] |

| FK-13 | Escherichia coli | 14.1 | [4] |

| FK-13 | Candida albicans | 28.1 | [4] |

| FK-13-a1 | Methicillin-resistant S. aureus (MRSA) | 4 | [1] |

| FK-13-a1 | Multidrug-resistant P. aeruginosa (MDRPA) | 8 | [1] |

| FK-13-a7 | Methicillin-resistant S. aureus (MRSA) | 8 | [1] |

| FK-13-a7 | Multidrug-resistant P. aeruginosa (MDRPA) | 16 | [1] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Beyond its direct antimicrobial effects, FK-13 exhibits significant anti-inflammatory properties. This is primarily achieved through the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory response.[5] By binding to and neutralizing LPS, FK-13 can prevent the activation of host immune cells and the subsequent release of pro-inflammatory cytokines, thus mitigating the damaging effects of excessive inflammation.[5][6]

Synergistic Potential: Enhancing Conventional Antibiotics

A key area of interest is the synergistic effect of FK-13 and its analogs with conventional antibiotics.[7][8] By permeabilizing the bacterial membrane, these peptides can facilitate the entry of antibiotics that would otherwise be excluded, thereby increasing their efficacy and potentially overcoming resistance mechanisms.[7] Studies have shown that combinations of FK-13 with antibiotics like chloramphenicol exhibit enhanced activity against resistant bacteria.[1]

Experimental Protocols: A Guide for Researchers

This section provides detailed methodologies for key experiments used to characterize the activity of FK-13.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of FK-13.

Caption: Workflow for MIC determination of FK-13.

Protocol:

-

Peptide Preparation: Dissolve the FK-13 peptide in a suitable solvent (e.g., 0.01% acetic acid) and prepare serial two-fold dilutions in a 96-well polypropylene microtiter plate.[9]

-

Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase in Mueller-Hinton Broth (MHB) and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.[9]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the peptide that completely inhibits bacterial growth.[9]

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the ability of FK-13 to permeabilize bacterial membranes using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.[10][11]

Caption: Workflow for the SYTOX Green uptake assay.

Protocol:

-

Bacterial Preparation: Harvest bacteria in the mid-logarithmic phase, wash, and resuspend in a phosphate-free buffer.[10]

-

Dye Addition: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.[12]

-

Peptide Treatment: Add FK-13 to the suspension at the desired concentration.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.[11]

Membrane Depolarization Assay

This assay assesses the ability of FK-13 to depolarize the bacterial cytoplasmic membrane using the potential-sensitive dye DiSC3(5).[13][14]

Protocol:

-

Bacterial Preparation: Prepare a bacterial suspension as described for the SYTOX Green assay.

-

Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized membranes).[14][15]

-

Peptide Addition: Add FK-13 to the suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[13]

Bacterial Killing Kinetics Assay

This assay determines the rate at which FK-13 kills bacteria over time.[16][17]

Protocol:

-

Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth.[16]

-

Peptide Exposure: Add FK-13 at a specified concentration (e.g., 2x MIC) to the bacterial culture.

-

Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw aliquots from the culture.[16]

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable CFU/mL.

-

Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics.[18]

Future Directions and Conclusion

The FK-13 peptide and its analogs represent a promising new frontier in the fight against infectious diseases and inflammatory conditions. Their potent, multi-faceted mechanism of action, coupled with their efficacy against resistant pathogens, makes them attractive candidates for further therapeutic development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these peptides, as well as evaluating their efficacy and safety in preclinical and clinical settings. The in-depth understanding of their discovery, mechanism, and biological activities, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 3. Structure and Activity of a Selective Antibiofilm Peptide SK-24 Derived from the NMR Structure of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide Neutralization by Antimicrobial Peptides: A Gambit in the Innate Host Defense Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unina.it [iris.unina.it]

- 7. digital.wpi.edu [digital.wpi.edu]

- 8. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. takara.co.kr [takara.co.kr]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.uva.nl [pure.uva.nl]

- 16. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. emerypharma.com [emerypharma.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the FK-13 Peptide's Mechanism of Action

Introduction

The FK-13 peptide is a 13-amino acid cationic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37, specifically corresponding to residues 17-29 (sequence: FKRIVQRIKDFLR).[1][2] As a fragment of one of the most studied human AMPs, FK-13 and its synthetic analogs have garnered significant interest as potential therapeutic agents. Their mechanism of action is multifaceted, extending beyond direct microbial killing to include anti-biofilm and anti-inflammatory activities.[1][3] This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Membrane Disruption and Permeabilization

The primary bactericidal action of FK-13 and its analogs is the rapid disruption of microbial cell membranes. This process is driven by the peptide's physicochemical properties:

-

Cationic Nature: FK-13 possesses a net positive charge, which facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[4][5]

-

Amphipathicity: The peptide has distinct hydrophobic and hydrophilic faces.[4][6] This structure allows it to insert into the lipid bilayer of the cell membrane, leading to destabilization, pore formation, and ultimately, a loss of membrane integrity.[1]

The killing kinetics are rapid, with membrane permeabilization leading to the leakage of intracellular contents and dissipation of the membrane potential, resulting in cell death.[1][4]

Quantitative Data Summary

The efficacy of FK-13 and its analogs has been quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and Therapeutic Index.

Table 1: Minimum Inhibitory Concentration (MIC) of FK-13 and Analogs

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Peptide | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |

| FK-13 | S. aureus ATCC 29213 | Sensitive | 4 | [4] |

| E. coli ATCC 25922 | Sensitive | 4 | [4] | |

| P. aeruginosa PA14 | Ampicillin-Resistant | 2 | [4] | |

| A. baumannii ATCC 19606 | Sensitive | 4 | [4] | |

| K. pneumoniae ATCC 700603 | Sensitive | 16 | [4] | |

| E. coli B2 | Colistin/Carbapenem-Resistant | 4-8 | [4][7] | |

| MRSA T144 | Methicillin-Resistant | 4 | [4] | |

| FK-13-a1 | MRSA | Methicillin-Resistant | - | [1] |

| MDRPA | Multidrug-Resistant P. aeruginosa | - | [1] | |

| VREF | Vancomycin-Resistant Enterococcus | - | [1] | |

| CKR12 | S. aureus | - | > FK-13 | [8] |

| E. coli | - | > FK-13 | [8] | |

| C. albicans | - | < FK-13 | [8] |

Note: Specific MIC values for FK-13-a1 against resistant strains were described as "more potent... than did LL-37" but not explicitly quantified in the provided search results.[1]

Table 2: Therapeutic Index and Synergistic Activity

The therapeutic index (TI) is a measure of cell selectivity, calculated as the ratio of the minimal cytotoxic concentration to the minimal effective concentration. A higher TI indicates greater selectivity for microbial cells over host cells.

| Peptide | Parameter | Comparison | Fold-Increase | Reference(s) |

| FK-13-a1 | Therapeutic Index | vs. LL-37 | 6.3 | [1][9] |

| FK-13-a7 | Therapeutic Index | vs. LL-37 | 2.3 | [1][9] |

| FK-13 | Synergy with Ampicillin | vs. MRSA | Synergistic | [10] |

| FK-13 | Synergy with Penicillin G | vs. MRSA | Synergistic | [10] |

| FK-13 | Synergy with Vancomycin | vs. E. coli | Synergistic | [5] |

| FK-13-a1 | Synergy with Chloramphenicol | vs. MRSA, MDRPA | Synergistic | [1] |

Experimental Protocols

The mechanisms of FK-13 are elucidated through a series of standardized in vitro assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of the peptide that inhibits bacterial growth.

-

Bacterial Preparation: Clinically relevant bacterial strains (e.g., MRSA T144, E. coli B2) are cultured in Mueller-Hinton (MH) broth to the logarithmic growth phase. The bacterial solution is then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[4]

-

Peptide Dilution: The FK-13 peptide is serially diluted in MH broth in a 96-well microtiter plate.

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[4]

SYTOX Green Uptake Assay for Membrane Permeabilization

This assay measures the integrity of the bacterial cytoplasmic membrane.

-

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.

-

Procedure:

-

Bacteria are harvested in the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., PBS).

-

The bacterial suspension is incubated with SYTOX Green dye in the dark.

-

The FK-13 peptide is added to the suspension at various concentrations (e.g., multiples of its MIC).

-

Fluorescence is monitored over time using a fluorometer. An increase in fluorescence intensity indicates membrane permeabilization.[1]

-

Membrane Depolarization Assay

This assay assesses the peptide's ability to disrupt the membrane potential.

-

Principle: The membrane potential-sensitive dye, such as DiSC3(5), is used. This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization of the membrane releases the dye, causing an increase in fluorescence.

-

Procedure:

-

Bacterial cells are washed and resuspended in a buffer containing the dye and incubated until fluorescence quenching is stable.

-

The FK-13 peptide is added, and the change in fluorescence is recorded over time. A rapid increase in fluorescence signifies membrane depolarization.[1]

-

References

- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 3. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antibacterial Potential of Two Short Linear Peptides YI12 and FK13 against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.wpi.edu [digital.wpi.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FK-13-a1 peptide [novoprolabs.com]

- 10. Etd | Peptide-antibiotic Combination Strategy for Combating Multiple Drug-resistant Bacteria | ID: b8515s757 | Digital WPI [digital.wpi.edu]

Immunomodulatory properties of LL-37 and FK-13

An In-depth Technical Guide on the Immunomodulatory Properties of LL-37 and its Derivative Peptide FK-13

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Host defense peptides (HDPs) are crucial components of the innate immune system, serving not only as endogenous antibiotics but also as potent modulators of immune responses. This technical guide provides a comprehensive overview of the immunomodulatory properties of the sole human cathelicidin, LL-37, and its functionally optimized derivative, FK-13. LL-37 exhibits a complex, often paradoxical, role in immunity, capable of both promoting and suppressing inflammation by interacting with a wide array of immune and epithelial cells through diverse signaling pathways. While its broad activity is vital for host defense, therapeutic development is hampered by potential cytotoxicity and high production costs. To address these limitations, shorter, more selective peptide fragments have been developed. This guide details FK-13, a 13-amino acid fragment of LL-37, and its synthetic analogs, which have been engineered to enhance antimicrobial efficacy and cell selectivity while retaining desirable anti-inflammatory properties. This document consolidates quantitative data, detailed experimental methodologies, and visual schematics of key molecular pathways to serve as a resource for the ongoing research and development of peptide-based immunomodulatory therapeutics.

Part 1: LL-37 - The Multifunctional Human Cathelicidin

LL-37 is a 37-amino acid, amphipathic, α-helical peptide derived from the C-terminus of the human cathelicidin antimicrobial protein (hCAP18).[1] It is expressed by various immune and epithelial cells, including neutrophils, monocytes, macrophages, and keratinocytes, particularly in response to infection or injury.[2][3][4] LL-37's functions extend far beyond direct pathogen killing, playing a pivotal role in bridging the innate and adaptive immune systems.[5]

Dual Immunomodulatory Activities

LL-37's role in immunity is highly context-dependent, exhibiting both pro-inflammatory and anti-inflammatory effects.

-

Pro-inflammatory Actions : At sites of infection, LL-37 acts as a chemoattractant for neutrophils, monocytes, mast cells, and T cells, recruiting them to the area.[1][6] It can stimulate these cells to release cytokines, chemokines, and other inflammatory mediators.[5] For instance, LL-37 can induce the degranulation of mast cells and trigger the release of IL-8 from epithelial cells.[1][5] In the context of psoriasis, LL-37 forms complexes with self-DNA and self-RNA, which then act as autoantigens that stimulate plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs) via Toll-like receptors (TLRs) to produce type I interferons (IFN-α) and other pro-inflammatory cytokines like TNF-α and IL-6.[2][5]

-

Anti-inflammatory Actions : Conversely, LL-37 can exert powerful anti-inflammatory effects. A primary mechanism is its ability to bind and neutralize lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby preventing the activation of TLR4 signaling and downregulating the subsequent inflammatory cascade.[7][8] In neutrophils stimulated with LPS, LL-37 can dose-dependently decrease the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[9] It can also promote the expression of anti-inflammatory cytokines like IL-10 in monocytes and keratinocytes.[2][5]

Interactions with Immune and Epithelial Cells

LL-37's immunomodulatory effects are mediated through its direct interaction with a variety of cell types.

-

Neutrophils : LL-37 is stored in the secondary granules of neutrophils.[2] Upon release, it can inhibit neutrophil apoptosis, thereby prolonging their lifespan at inflammatory sites, and can also promote the formation of neutrophil extracellular traps (NETs).[5][9]

-

Monocytes and Macrophages : LL-37 influences the differentiation of monocytes into macrophages and dendritic cells.[5] It directly modulates gene expression in these cells, upregulating chemokines like MCP-1 and downregulating pro-inflammatory cytokines such as IL-12.[5][10]

-

Dendritic Cells (DCs) : LL-37 is a key signaling molecule for DCs. By forming complexes with self-nucleic acids, it facilitates their uptake into pDCs, leading to TLR9-mediated IFN-α production, a critical step in antiviral immunity and autoimmune pathogenesis.[2][5]

-

Keratinocytes : In the skin, LL-37 stimulates keratinocyte migration and proliferation, contributing to wound healing.[2][4] It also induces them to release a host of cytokines and chemokines via signaling through the Epidermal Growth Factor Receptor (EGFR) and G-protein coupled receptors (GPCRs).[5]

-

Mast Cells : LL-37 is a potent activator of mast cells, inducing degranulation through the Mas-related gene X2 (MrgX2) receptor, leading to the release of histamine and other mediators.[5]

Key Signaling Pathways

LL-37 interacts with multiple cell surface and intracellular receptors to exert its effects.

-

Formyl Peptide Receptor-Like 1 (FPRL1) : This GPCR is a primary receptor on neutrophils, monocytes, and T cells that mediates the chemotactic activity of LL-37.[1][6]

-

Toll-Like Receptors (TLRs) : LL-37's interaction with TLRs is complex. It can inhibit TLR4 signaling by sequestering LPS.[7] However, when complexed with self-DNA or self-RNA, it activates endosomal TLRs (TLR9 and TLR7/8, respectively), turning a self-molecule into a potent danger signal.[2][5]

-

P2X7 Receptor (P2X7R) : On monocytes and macrophages, LL-37 can activate the P2X7R, an ATP-gated ion channel.[5] This activation is a potent trigger for the NLRP3 inflammasome, leading to the processing and release of the highly pro-inflammatory cytokines IL-1β and IL-18.[7]

-

EGFR and other GPCRs : In epithelial cells, LL-37 can transactivate the EGFR, leading to the activation of MAPK pathways that promote cell proliferation, migration, and cytokine production.[4][5]

Quantitative Data Summary: LL-37

The following table summarizes key quantitative data regarding the immunomodulatory effects of LL-37 on various cell types.

| Cell Type | Stimulus/Peptide | Concentration | Effect | Key Cytokine/Chemokine Modulation | Reference |

| Human Neutrophils | LL-37 + LPS (100 ng/ml) | 1-10 µg/ml | Inhibition of LPS-induced cytokine release | ↓ IL-1β, IL-6, IL-8, TNF-α | [9] |

| Human Monocytes | LL-37 | Not specified | Upregulation of anti-inflammatory genes | ↑ IL-10, IL-19 | [5] |

| Human Monocytes | LL-37 | Not specified | Downregulation of pro-inflammatory genes | ↓ TNF-α, IL-12 | [5] |

| Human pDCs | LL-37/self-DNA complex | Not specified | Stimulation of Type I Interferon response | ↑ IFN-α | [2][5] |

| Human mDCs | LL-37 | Not specified | Stimulation of pro-inflammatory cytokines | ↑ TNF-α, IL-6 | [2][5] |

| Human Keratinocytes | LL-37 | Not specified | Stimulation of cytokine/chemokine release | ↑ IL-6, IL-8, IL-10, CCL2, CXCL10 | [2][5] |

| Human Mature DCs | LL-37 | up to 20 µg/ml | Total inhibition of LPS-induced cytokine secretion | ↓ IL-6, TNF-α | [5] |

Diagrams: Signaling Pathways and Workflows

Caption: LL-37 signaling in the pathogenesis of psoriasis.

Caption: Dual modulation of macrophage responses by LL-37.

Key Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Cell Preparation : Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Assay Setup : Use a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate filter (e.g., 5-µm pore size) separating the upper and lower wells.

-

Loading : Load the lower wells with different concentrations of LL-37 (e.g., 0.1 to 10 µg/ml) or a control chemoattractant (like fMLP) diluted in assay buffer (e.g., HBSS with 0.1% BSA). Load the upper wells with the isolated neutrophil suspension (e.g., 1x10^6 cells/ml).

-

Incubation : Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Analysis : After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the filter (e.g., with Diff-Quik stain) to visualize the migrated cells on the bottom surface.

-

Quantification : Count the number of migrated cells in several high-power fields for each well using a light microscope. Express results as a chemotactic index (fold increase in migration over buffer control).

Protocol 2: Cytokine Release from LPS-Stimulated Neutrophils

-

Cell Isolation : Isolate human neutrophils as described in Protocol 1. Resuspend cells in a culture medium (e.g., RPMI 1640).

-

Pre-incubation : Plate the neutrophils (e.g., 2x10^6 cells/well) and pre-incubate with various concentrations of LL-37 (e.g., 1, 5, 10 µg/ml) or a vehicle control for 5-15 minutes at 37°C.[9]

-

Stimulation : Add LPS (e.g., 100 ng/ml) to the wells to stimulate the neutrophils.[9] Include controls with LL-37 alone and LPS alone.

-

Incubation : Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification : Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

Part 2: FK-13 - A Bioactive Fragment of LL-37

While LL-37 is a potent immunomodulator, its therapeutic use is challenging due to its relatively large size, high manufacturing cost, and potential for cytotoxicity at high concentrations.[6] This has driven research into identifying the minimal active regions of the peptide to create smaller, more selective, and cost-effective derivatives.

Origin and Development of FK-13 Analogs

FK-13 is a 13-amino acid peptide corresponding to residues 17-29 (FKRIVQRIKDFLR) of the parent LL-37 molecule.[6] This region was identified as a core domain responsible for much of LL-37's antimicrobial and antiviral activity.[2][6] To improve upon the properties of the native fragment, a series of analogs were designed through strategic amino acid substitutions. Two notable analogs, FK-13-a1 and FK-13-a7 , were developed to enhance cell selectivity—maximizing antimicrobial potency while minimizing toxicity to host cells.[6]

Immunomodulatory and Antimicrobial Properties

The primary focus of FK-13 analog development has been to create potent antimicrobial agents with improved safety profiles. However, these analogs have also been shown to retain the beneficial anti-inflammatory activity of the parent peptide.[6]

-

Anti-inflammatory Activity : Like LL-37, FK-13 analogs can suppress inflammatory responses. Studies have confirmed that FK-13-a1 and FK-13-a7 retain anti-inflammatory properties, suggesting they can modulate host immunity in addition to directly killing pathogens.[6]

-

Antimicrobial and Anti-biofilm Activity : FK-13-a1 and FK-13-a7 exhibit potent antimicrobial activity, often superior to the full-length LL-37, against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[4][6] They also show strong synergistic effects when combined with conventional antibiotics like chloramphenicol and are effective at disrupting biofilms.[6]

Mechanism of Action

The primary mechanism of action for FK-13 and its analogs is the rapid disruption of microbial cell membranes. Assays have demonstrated that these peptides cause membrane permeabilization and depolarization, leading to the leakage of cellular contents and cell death.[6]

Quantitative Data Summary: FK-13 Analogs vs. LL-37

The following table highlights the improved cell selectivity of FK-13 analogs compared to the parent LL-37 peptide. The therapeutic index is a ratio of toxicity to efficacy (e.g., HC50/MIC), where a higher value indicates greater cell selectivity.

| Peptide | Therapeutic Index vs. E. coli | Fold Improvement over LL-37 | Key Properties | Reference |

| LL-37 (Parent) | ~12.5 | 1x | Broad-spectrum antimicrobial, immunomodulatory, moderate cell selectivity | [4][6] |

| FK-13-a1 | ~79 | ~6.3x | High cell selectivity, potent against MRSA/MDRPA, anti-biofilm, anti-inflammatory | [4][6] |

| FK-13-a7 | ~29 | ~2.3x | High cell selectivity, potent against MRSA/MDRPA, anti-biofilm, anti-inflammatory | [4][6] |

Diagram: Logic of FK-13 Development

Caption: Rationale for the development of FK-13 analogs from LL-37.

Key Experimental Protocols

Protocol 3: Membrane Permeabilization Assay (SYTOX Green Uptake)

-

Bacterial Culture : Grow bacteria (e.g., E. coli or S. aureus) to mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., 5% TSB in 10 mM sodium phosphate buffer, pH 7.4).

-

Reagent Preparation : Prepare a working solution of SYTOX Green nucleic acid stain (a dye that only fluoresces upon binding to DNA and cannot cross the membrane of intact cells) in the same buffer (e.g., 1 µM final concentration).

-

Assay Setup : In a 96-well black plate, add the bacterial suspension and the SYTOX Green solution to each well.

-

Peptide Addition : Add various concentrations of the test peptides (e.g., FK-13-a1, LL-37) to the wells. Use a positive control that causes complete permeabilization (e.g., melittin or Triton X-100) and a negative control (buffer only).

-

Fluorescence Measurement : Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm). Record measurements kinetically over time (e.g., every 2 minutes for 30-60 minutes).

-

Analysis : An increase in fluorescence intensity over time indicates that the peptide has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular DNA.

Conclusion

The human cathelicidin LL-37 is a central regulator of the innate immune response, possessing a remarkable ability to orchestrate both pro- and anti-inflammatory activities. Its complex interactions with various immune cells and signaling pathways underscore its importance in host defense, wound healing, and immune homeostasis. However, the therapeutic potential of the full-length peptide is constrained by its multifaceted nature and potential for off-target effects.

The development of smaller, derived peptides like FK-13 and its optimized analogs represents a promising strategy in peptide-based drug development. These fragments can be engineered to retain or even enhance the most desirable therapeutic properties—such as potent, targeted antimicrobial activity and beneficial anti-inflammatory effects—while significantly improving the safety profile and reducing production costs. The success of analogs like FK-13-a1 demonstrates the power of rational peptide design to create next-generation immunomodulatory agents to combat infection and inflammation, particularly in an era of rising antibiotic resistance. Further research into these and other LL-37 derivatives is critical for translating the therapeutic promise of host defense peptides into clinical reality.

References

- 1. Evaluation of the immunomodulatory effects of C9-13-CPs in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. FK-13 peptide [novoprolabs.com]

- 4. FK-13-a1 peptide [novoprolabs.com]

- 5. Dissecting the Structure-Function Relationship of a Fungicidal Peptide Derived from the Constant Region of Human Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biophysical Properties of LL-37 and FK-13 Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the human cathelicidin peptide LL-37 and its active fragment, FK-13. This document delves into their structural characteristics, mechanisms of action against microbial and cancer cells, and the experimental methodologies used for their characterization.

Introduction

LL-37 is a 37-amino-acid cationic and amphipathic peptide, which is the only member of the cathelicidin family found in humans. It plays a crucial role in the innate immune system, exhibiting a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1][2] Beyond its direct microbicidal effects, LL-37 is involved in various immunomodulatory functions, including chemoattraction of immune cells, promotion of wound healing, and modulation of inflammatory responses.[1][2] FK-13 is a 13-amino-acid fragment derived from LL-37 (residues 17-29) and has been identified as a core antimicrobial and anticancer region of the parent peptide.[3][4][5] The smaller size of FK-13 makes it an attractive candidate for therapeutic development due to potentially lower production costs and improved selectivity.[3]

This guide offers a comparative analysis of the biophysical attributes of LL-37 and FK-13, presenting key quantitative data in a structured format to facilitate their evaluation for research and drug development purposes.

Structural and Physicochemical Properties

LL-37 and FK-13 share the characteristic amphipathic α-helical structure common to many antimicrobial peptides, which is crucial for their interaction with cell membranes.[6][7] In aqueous solutions, these peptides are often unstructured, adopting their helical conformation upon encountering a membrane environment, such as the negatively charged membranes of bacteria or cancer cells.[6][8]

| Property | LL-37 | FK-13 | Reference(s) |

| Amino Acid Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | FKRIVQRIKDFLR | [4] |

| Number of Residues | 37 | 13 | [4] |

| Molecular Weight (Da) | ~4493 | ~1658 | [2] |

| Net Charge (at pH 7) | +6 | +5 | [4][9] |

| Hydrophobicity (%) | ~35 | High | [6][9] |

| Secondary Structure | α-helical in membrane-mimicking environments | α-helical in membrane-mimicking environments | [6][7][8] |

Mechanism of Action

The primary mechanism of action for both LL-37 and FK-13 involves the disruption of cell membranes, leading to cell death. However, they also exhibit intracellular activities and modulate host cell signaling pathways.

Antimicrobial Activity

The cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and disruption. Several models have been proposed for this process, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface, causing tension and eventual collapse, and the formation of toroidal pores.[6][11]

| Organism Type | LL-37 MIC (µM) | FK-13 MIC (µM) | Reference(s) |

| Gram-positive Bacteria | Variable | Variable | [6] |

| Gram-negative Bacteria | Generally lower than for Gram-positive | Active | [6][12] |

| Fungi (e.g., C. albicans) | Active | Active | [7][13] |

| Parasites (e.g., T. vaginalis) | Active | More effective than LL-37 | [13][14] |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and experimental conditions.

Anticancer Activity

LL-37 and its fragments, including FK-13, have demonstrated cytotoxic effects against a range of cancer cell lines.[4][15][16] The proposed mechanisms are multifaceted and can be either membrane-disruptive or involve intracellular pathways. Similar to their antimicrobial action, the peptides can preferentially interact with the negatively charged membranes of cancer cells. Intracellularly, LL-37 has been shown to induce apoptosis through both caspase-dependent and -independent pathways.[15][17] It can also modulate signaling pathways related to cell proliferation and survival, such as the p53 and ErbB pathways.[4][17]

| Cancer Cell Line | LL-37 Effect | FK-13 Effect | Reference(s) |

| Colon Cancer | Induces apoptosis and autophagy | Induces apoptosis and autophagy | [15][17] |

| Breast Cancer | Promotes proliferation and metastasis (context-dependent) | Not extensively studied | [4][17] |

| Gastric Cancer | Inhibits cell proliferation | Retains antitumor effects | [4] |

| Oral Squamous Cell Carcinoma | Tumor suppressor activity | Retains antitumor effects | [4][16] |

| Hematologic Malignancy | Induces caspase-independent apoptosis | Not extensively studied | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties and biological activities of LL-37 and FK-13.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of LL-37 and FK-13 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin: Rink amide MBHA resin is used for C-terminally amidated peptides.

-

Swell Resin: The resin is swollen in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. The activated amino acid solution is added to the resin and allowed to react for 1-2 hours. The resin is then washed with DMF.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.[18][19][20]

Structural Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptides in different environments.

-

Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. To mimic a membrane environment, spectra can be recorded in the presence of liposomes or membrane-mimicking solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.

-

Instrument Settings: CD spectra are typically recorded from 190 to 260 nm at room temperature using a 1 mm path length quartz cuvette.

-